molecular formula C20H28ClNO B1627900 Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride CAS No. 93940-17-1

Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride

Cat. No. B1627900
CAS RN: 93940-17-1
M. Wt: 333.9 g/mol
InChI Key: QRMHFXKGPIZXJN-UHFFFAOYSA-M
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Description

Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride, also known by its chemical formula C20H28ClNO , is a quaternary ammonium compound. It is used in various applications, including as an expectorant in cough syrups . The compound is highly soluble in water, producing mildly acidic solutions .


Molecular Structure Analysis

The molecular formula of Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride is C20H28ClNO , with a molecular weight of approximately 333.9 g/mol . The compound likely features a quaternary ammonium center, surrounded by ethyl and methyl groups.

Scientific Research Applications

  • Enzyme Inhibition Studies

    • Ethyldimethyl ammonium chloride has been studied for its inhibitory effects on certain enzymes. For instance, benzethonium chloride, a compound with a similar structure, was found to inhibit aminopeptidases and proline iminopeptidases in human saliva, highlighting its potential for selective enzyme inhibition (Mäkinen, 1968).
  • Humidity Sensor Development

    • Research has explored the use of polymers containing ethyldimethyl ammonium chloride derivatives in developing humidity-sensitive sensors. These sensors demonstrate significant changes in impedance at different relative humidity levels, indicating potential applications in environmental monitoring (Lee, Kim, Joo, & Gong, 2003).
  • Polymer Synthesis and Characterization

    • Novel polymers that transition from cationic to zwitterionic forms have been synthesized using ethyldimethyl ammonium chloride derivatives. Such polymers have applications in DNA condensation and release, and in altering antibacterial activity under different light conditions (Sobolčiak et al., 2013).
  • Metal Ion Extraction and Separation

    • The compound's derivatives have been used in the synthesis of resins for metal ion extraction. These resins show high selectivity and capacity for certain metal ions, suggesting applications in metal recovery and environmental remediation (Rivas, Maturana, Perič, & Villegas, 1999).
  • Redox-Flow Batteries

    • Polymers incorporating ethyldimethyl ammonium chloride derivatives have been synthesized for use in redox-flow batteries. These polymers exhibit suitable electrochemical and rheological properties, making them potential candidates for energy storage applications (Janoschka et al., 2015).
  • Non-Fouling Polymer Surfaces

    • Research has been conducted on mixed-charge copolymer surfaces containing ethyldimethyl ammonium chloride derivatives. These surfaces exhibit pH-responsive non-fouling properties, useful in biomedical and decontamination applications (Mi, Bernards, Cheng, Yu, & Jiang, 2010).

Mechanism of Action

Ammonium chloride (NH4Cl) plays a crucial role in maintaining acid-base balance in the body. In the case of Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride, its therapeutic effects depend on the kidney’s ability to utilize ammonia (NH4+) in place of sodium (Na+) to excrete excess fixed anions. The liver converts ammonia to urea, releasing hydrogen (H+) and chloride (Cl–) ions into the extracellular fluid .

properties

IUPAC Name

ethyl-dimethyl-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28NO.ClH/c1-5-21(3,4)15-16-22-20(18-12-7-6-8-13-18)19-14-10-9-11-17(19)2;/h6-14,20H,5,15-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMHFXKGPIZXJN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90917017
Record name N-Ethyl-N,N-dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-aminium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride

CAS RN

93940-17-1
Record name Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-, chloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyldimethyl (2-(2-methylbenzhydryloxy)ethyl) ammonium chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-N,N-dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-aminium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyldimethyl[2-[(2-methylphenyl)phenylmethoxy]ethyl]ammonium chloride
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Record name ETHYLDIMETHYL (2-(2-METHYLBENZHYDRYLOXY)ETHYL) AMMONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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